molecular formula C13H12O2 B15331965 Methyl 7-methylnaphthalene-2-carboxylate CAS No. 5043-18-5

Methyl 7-methylnaphthalene-2-carboxylate

Cat. No.: B15331965
CAS No.: 5043-18-5
M. Wt: 200.23 g/mol
InChI Key: VAAJYUAZEXJOTK-UHFFFAOYSA-N
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Description

Methyl 7-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.233 g/mol. It is a derivative of naphthalene, featuring a methoxy group (-OCH₃) attached to the second carbon of the naphthalene ring and a methyl group (-CH₃) attached to the seventh carbon. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with methanol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), reacts with naphthalene-2-carboxylic acid to form the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form naphthalene-2,7-dicarboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate group to a hydroxyl group, resulting in the formation of naphthalene-2,7-diol.

  • Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Naphthalene-2,7-dicarboxylic acid (from oxidation)

  • Naphthalene-2,7-diol (from reduction)

  • Various halogenated derivatives (from substitution)

Scientific Research Applications

Methyl 7-methylnaphthalene-2-carboxylate is used in various scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in studies related to the metabolism and biodegradation of polycyclic aromatic hydrocarbons (PAHs).

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

Methyl 7-methylnaphthalene-2-carboxylate is similar to other naphthalene derivatives, such as naphthalene-2-carboxylic acid and methylnaphthalene. its unique structural features, such as the presence of both a methoxy and a methyl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • Naphthalene-2-carboxylic acid

  • Methylnaphthalene

  • Naphthalene-2,7-diol

  • Naphthalene-2,7-dicarboxylic acid

Properties

CAS No.

5043-18-5

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 7-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O2/c1-9-3-4-10-5-6-11(13(14)15-2)8-12(10)7-9/h3-8H,1-2H3

InChI Key

VAAJYUAZEXJOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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